molecular formula C11H13NO B1244649 5-(2-Aminopropyl)benzofuran CAS No. 286834-81-9

5-(2-Aminopropyl)benzofuran

Cat. No.: B1244649
CAS No.: 286834-81-9
M. Wt: 175.23 g/mol
InChI Key: VKUMKUZDZWHMQU-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)benzofuran (5-APB) is a novel psychoactive substance of the phenethylamine and benzofuran chemical classes, providing a valuable tool for researchers studying monoamine transporter dynamics and neuropharmacology . Its primary research applications stem from its mechanism of action as a substrate-type releasing agent at key monoamine transporters. In vitro studies using rat brain synaptosomes have demonstrated that 5-APB acts as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA), with studies showing it is even more potent than MDMA in evoking transporter-mediated release . This activity leads to elevated extracellular levels of dopamine and serotonin in the brain, as observed in microdialysis studies in the rat nucleus accumbens, which is a crucial region within the brain's reward circuitry . Preclinical behavioral studies in rodents have shown that 5-APB produces robust stimulant and entactogen-like effects, including profound locomotor activation and conditioned place preference, suggesting a profile with potential abuse liability that requires further scientific investigation . From a structural perspective, the aminoalkyl benzofuran scaffold of 5-APB is of significant interest in early-stage pharmacological research, particularly for exploring the therapeutic potential of MDMA-like monoamine releasers while aiming to mitigate known risks . Researchers are directed to utilize this compound for in vitro binding and functional assays, neurochemical release studies, and behavioral models in accordance with all applicable ethical and regulatory guidelines. This product is supplied for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption. Handling must be conducted by trained professionals in appropriately controlled laboratory settings.

Properties

CAS No.

286834-81-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1-benzofuran-5-yl)propan-2-amine

InChI

InChI=1S/C11H13NO/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8H,6,12H2,1H3

InChI Key

VKUMKUZDZWHMQU-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N

Synonyms

5-(2-aminopropyl)benzofuran

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

5-APB is classified as a substituted benzofuran and has been identified as a serotonin-norepinephrine-dopamine reuptake inhibitor. It has shown agonistic activity at several serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. The compound's pharmacological profile suggests that it may produce effects similar to those of other psychoactive substances like MDMA (3,4-methylenedioxymethamphetamine) but with distinct potency levels.

Key Pharmacological Findings:

  • Receptor Interaction : 5-APB acts as an agonist at the 5-HT2A and 5-HT2B receptors, which are implicated in mood regulation and cardiovascular effects. The compound has a KiK_i value of 14 nmol/L at the 5-HT2B receptor, indicating significant potency .
  • Transporter Activity : It functions as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT), with nanomolar potencies. For example, it was found to be approximately three times more potent than MDA in inducing release at DAT .

Toxicological Implications

The non-medical use of 5-APB has raised concerns due to reported cases of intoxication and fatalities. A notable case involved a young man who experienced acute intoxication leading to death after consuming the substance at a music festival. Postmortem analyses revealed significant concentrations of 5-APB in various biological matrices, highlighting its potential for severe health risks when misused .

Case Study: Acute Intoxication

  • Incident Overview : A case reported in the Journal of Analytical Toxicology detailed the death of a college student who became unresponsive after consuming alcohol and an unknown drug, later identified as 5-APB. Toxicological analysis showed high levels of the compound in blood and liver samples .
Biological MatrixConcentration
Peripheral Blood2.5 mg/L
Central Blood2.9 mg/L
Liver16 mg/kg
Urine23 mg/L

Research Applications

Research into 5-APB has expanded into various domains, including pharmacology, toxicology, and forensic science. Its structural similarities to other psychoactive compounds make it a subject of interest for understanding the mechanisms of drug action and potential therapeutic applications.

Potential Therapeutic Uses

While primarily known for its recreational use, ongoing studies suggest that compounds like 5-APB could have therapeutic implications in treating mood disorders or enhancing cognitive function due to their serotonergic activity. However, further research is necessary to establish safety profiles and efficacy.

Chemical Reactions Analysis

Metabolic Reactions

5-APB undergoes extensive Phase I and II metabolism, primarily in the liver. Key metabolic pathways include:

Phase II Metabolism

  • Glucuronidation : Hydroxylated metabolites undergo glucuronidation, enhancing water solubility for excretion .

Table 1: Key Metabolic Pathways of 5-APB

Reaction TypeMetabolite FormedEnzymes InvolvedToxicity Relevance
HydroxylationHydroxy-5-APBCYP3A4 Hepatotoxicity
Oxidative Deamination2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acidNon-enzymatic Bioactivation
GlucuronidationGlucuronide conjugatesUGT enzymesDetoxification

Synthetic Modifications

5-APB and its derivatives are synthesized through multi-step organic reactions:

Key Synthetic Steps

  • Methylation : Diazomethane-mediated methylation of 2-hydroxyphenylacetic acid (yield: 99%) .

  • Formylation : Rieche formylation using dichloromethyl methyl ether and SnCl₄ (yield: 92%) .

  • Aldol Condensation : Nitroethane-mediated condensation to form nitropropene derivatives (yield: 86%) .

  • Reduction : LiAlH₄ or trichlorosilane reduction of nitro groups to amines (yield: 50–95%) .

Table 2: Synthetic Routes for 5-APB Metabolites

StepReagents/ConditionsProductYield
MethylationCH₂N₂, CH₂Cl₂Methyl 2-(2-methoxyphenyl)acetate99%
FormylationClCH₂OCH₃, SnCl₄Methyl 2-(5-formyl-2-methoxyphenyl)acetate92%
Aldol CondensationNitroethane, NH₄OAc(E)-2-(2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenyl)acetate86%
ReductionLiAlH₄ or HSiCl₃, DIPEAMethyl 2-(5-(2-aminopropyl)-2-methoxyphenyl)acetate50–95%

Receptor Interactions

5-APB exhibits affinity for monoamine transporters and serotonin receptors:

Transporter Effects

  • Reuptake Inhibition :

    • Serotonin transporter (SERT): K<sub>i</sub> = 811 nM .

    • Norepinephrine transporter (NET): K<sub>i</sub> = 180 nM .

    • Dopamine transporter (DAT): K<sub>i</sub> = 265 nM .

  • Releasing Activity : 3–4× more potent than MDA in evoking dopamine/norepinephrine release (EC₅₀ = 33–64 nM) .

Receptor Agonism

  • 5-HT<sub>2A</sub>: K<sub>i</sub> = 14 nM .

  • 5-HT<sub>2B</sub>: K<sub>i</sub> = 14 nM (efficacy = 0.924) .

Table 3: Pharmacological Profile of 5-APB

TargetActivityK<sub>i</sub>/EC₅₀ (nM)Reference
SERTReuptake inhibition811
NETReuptake inhibition180
DATReuptake inhibition265
5-HT<sub>2A</sub>Agonism14
5-HT<sub>2B</sub>Agonism14

Oxidative and Toxicological Reactions

5-APB induces oxidative stress and mitochondrial dysfunction:

  • Reactive Oxygen Species (ROS) : Increased ROS levels in hepatocytes at ≥1 mM .

  • Glutathione Depletion : Reduced glutathione (GSH) levels drop by 40% at 2 mM .

  • ATP Depletion : Intracellular ATP declines by 60% at 2 mM .

Mechanistic Insight : CYP3A4-mediated bioactivation generates reactive metabolites that deplete antioxidants and disrupt mitochondrial membrane potential (ΔΨm) .

Derivatization Reactions

5-APB serves as a precursor for novel psychoactive substances:

  • N-Methylation : Forms 5-MAPB, a more lipophilic derivative with similar toxicity (EC₅₀ = 3.79 mM in HepG2 cells) .

  • Structural Analogues : 6-APB (positional isomer) shows lower hepatotoxicity (EC₅₀ = 8.18 mM in HepG2 cells) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

5-APB belongs to a broader family of aminopropylbenzofurans and related compounds, which vary in substitution patterns and biological activities. Key analogues include:

Compound Structural Feature Pharmacological Profile Toxicity Profile
5-APB 5-(2-Aminopropyl)benzofuran Serotonin-dominant releaser; entactogenic and stimulant effects High hepatotoxicity; disrupts mitochondrial function and oxidative balance
6-APB 6-(2-Aminopropyl)benzofuran Mixed serotonin/dopamine releaser; longer duration than 5-APB Lower hepatotoxicity compared to 5-APB
4-APB 4-(2-Aminopropyl)benzofuran Limited pharmacological data; less potent stimulant effects Unknown; rarely reported in clinical cases
7-APB 7-(2-Aminopropyl)benzofuran Poorly characterized; minimal recreational use No significant toxicity data
5-MAPB 5-(2-Methylaminopropyl)benzofuran Enhanced serotonin release; longer half-life than 5-APB Cytotoxic in hepatocytes via ATP depletion
APBTs (2-Aminopropyl)benzo[β]thiophenes Lack stimulant effects; weak monoamine transporter ligands Lower abuse potential; limited toxicity data
5-IT/5-API 5-(2-Aminopropyl)indole Serotonin-norepinephrine reuptake inhibitor; associated with fatalities High cardiotoxicity and seizure risk

Key Differences and Research Findings

  • Positional Isomerism: The position of the aminopropyl side chain significantly impacts activity. For example, 5-APB and 6-APB, despite being isomers, exhibit distinct receptor affinities. 6-APB shows greater dopamine release, contributing to its stimulant properties, while 5-APB is more serotonergic .
  • Toxicity : 5-APB induces severe hepatotoxicity by depleting cellular glutathione and ATP in rat hepatocytes, whereas 6-APB is less damaging under identical conditions .
  • Receptor Interactions: Unlike MDMA, which targets monoamine transporters via a benzodioxole ring, benzofurans like 5-APB rely on the benzofuran moiety for transporter interactions, resulting in reduced selectivity and higher toxicity .

Analytical Differentiation

Gas chromatography-infrared spectroscopy (GC/IR) and nuclear magnetic resonance (NMR) are critical for distinguishing positional isomers like 4-APB, 5-APB, 6-APB, and 7-APB. For instance:

  • 5-APB vs. 6-APB : GC/IR analysis of heptafluorobutyramide derivatives reveals distinct retention times and spectral fingerprints .
  • Mass Spectrometry : 5-APB exhibits a base peak at m/z 174 (benzofuran fragment), while 6-APB shows a peak at m/z 160 due to alternative fragmentation pathways .

Clinical and Regulatory Considerations

  • 5-APB vs. 6-APB in Recreational Use : 6-APB is often preferred for its "smoother" effects, but 5-APB remains prevalent in polydrug combinations, increasing overdose risks .
  • Legislation : Both compounds are banned under global NPS controls, though clandestine markets continue to exploit isomer ambiguities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-APB, and how do they compare in yield and purity?

  • Methodological Answer : The synthesis of 5-APB typically involves a two-step process: (1) condensation of benzofuran derivatives with nitroethane via the Henry reaction to form a nitroalkene intermediate, followed by (2) catalytic hydrogenation to reduce the nitro group to an amine. Alternative methods employ reductive amination using sodium cyanoborohydride. Yields vary between 40-65%, with impurities arising from positional isomer formation (e.g., 4-APB, 6-APB). Purification requires column chromatography or recrystallization, with GC-MS or NMR used to confirm stereochemistry and purity .

Q. How do researchers assess the pharmacological activity of 5-APB in vitro?

  • Methodological Answer : Standard assays include:

  • Radioligand binding studies to measure affinity for serotonin (5-HT2A/B), dopamine (D2), and norepinephrine (NET) transporters.
  • Functional assays (e.g., calcium flux in HEK293 cells expressing human receptors) to evaluate agonism/antagonism.
  • Monoamine uptake inhibition using synaptosomes from rodent brains. 5-APB shows higher potency at serotonin transporters (SERT) than dopamine (DAT), with EC₅₀ values comparable to MDMA but lower than methamphetamine .

Q. What analytical techniques are recommended for unambiguous identification of 5-APB in forensic samples?

  • Methodological Answer : Tandem mass spectrometry (LC-MS/MS or GC-MS) is critical for distinguishing 5-APB from positional isomers (4-APB, 6-APB). Key diagnostic ions include:

  • Base peak : m/z 174 (benzofuran fragment).
  • Isomer-specific fragments : For 5-APB, m/z 117 (loss of aminopropyl chain) and m/z 145 (benzofuran ring with methyl group). High-resolution MS (HRMS) further resolves isotopic patterns and confirms molecular formula .

Advanced Research Questions

Q. How can researchers differentiate 5-APB from its structural analogs (e.g., 5-MAPB, 6-APB) in metabolic studies?

  • Methodological Answer : Differentiation requires:

  • Synthetic metabolite standards : For example, N-methylated metabolites of 5-APB (e.g., 5-MAPB) are synthesized via reductive methylation using formaldehyde and sodium borohydride.
  • Fragmentation patterns in HRMS : 5-MAPB shows a diagnostic m/z 188 fragment (loss of methylamine), absent in 5-APB. For 6-APB, isotopic labeling (e.g., deuterated precursors) tracks positional differences in urinary metabolites .

Q. What methodologies address discrepancies between in vitro receptor affinity and in vivo behavioral effects of 5-APB?

  • Methodological Answer : Discrepancies arise due to:

  • Blood-brain barrier penetration : Measured via logP values (5-APB: ~1.8) and P-glycoprotein efflux assays.
  • Metabolic inactivation : Liver microsome studies (e.g., human S9 fraction) identify major metabolites (e.g., hydroxylated benzofuran rings) using LC-HRMS.
  • Behavioral assays : Rodent models (e.g., open-field tests, drug discrimination) correlate plasma concentrations (via LC-MS/MS) with locomotor activity or reward phenotypes .

Q. How do researchers reconcile conflicting data on 5-APB’s neurotoxicity?

  • Methodological Answer : Contradictions stem from:

  • Dose-dependent effects : High-dose studies (≥10 mg/kg in rodents) show serotonin depletion in cortical slices (HPLC-ECD quantification), while lower doses lack significant toxicity.
  • Oxidative stress markers : Measurement of lipid peroxidation (MDA assay) and glutathione levels in brain homogenates clarifies thresholds for neuronal damage.
  • Clinical case reviews : Postmortem analyses (e.g., brain tissue LC-MS) in fatal intoxications link hyperthermia and serotonin syndrome to CYP2D6 polymorphisms .

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